3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid

Catalog No.
S2896355
CAS No.
2137686-56-5
M.F
C21H17NO5
M. Wt
363.369
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)meth...

CAS Number

2137686-56-5

Product Name

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]furan-2-carboxylic acid

Molecular Formula

C21H17NO5

Molecular Weight

363.369

InChI

InChI=1S/C21H17NO5/c23-20(24)19-13(9-10-26-19)11-22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24)

InChI Key

BAAOVPGNOVOIHZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(OC=C4)C(=O)O

Solubility

not available
FMOC-L-Asp(OH)-OH is a derivative of aspartic acid, an alpha-amino acid that is a constituent of many proteins. The compound is commonly used as a protecting group for the amino group of aspartic acid in peptide synthesis. The FMOC group provides protection against unwanted reactions that may occur during the synthesis process. FMOC-L-Asp(OH)-OH is one of the most commonly used FMOC derivatives because of its stability and ease of removal. Its properties have made it useful in various other applications ranging from chemical synthesis to drug delivery systems.
FMOC-L-Asp(OH)-OH has a molecular weight of 453.51 g/mol, and its molecular formula is C₂₈H₂₃NO₇. It is a white to off-white powder that is sparingly soluble in water but soluble in most organic solvents. It is stable under normal conditions and can be stored for long periods under recommended conditions. The melting point of FMOC-L-Asp(OH)-OH is around 181-182°C.
FMOC-L-Asp(OH)-OH can be synthesized through a multistep process involving the reaction of aspartic acid with various reagents. The process usually involves the use of a peptide synthesizer, which can manipulate the reactions and conditions for optimum results. The characterization of FMOC-L-Asp(OH)-OH is usually done using various analytical methods, including NMR spectroscopy, mass spectrometry, and HPLC.
Various analytical methods are used to detect and quantify FMOC-L-Asp(OH)-OH in samples. NMR spectroscopy is commonly used to identify the structure and purity of the compound. Mass spectrometry is used to determine the molecular weight and purity of the compound. HPLC is also useful in quantifying the concentration of FMOC-L-Asp(OH)-OH in samples.
FMOC-L-Asp(OH)-OH has been used in various biological applications, including drug delivery systems, as it can enhance the bioavailability of drugs. It has also been used in the synthesis of peptides with specific biological properties. However, its direct biological properties have not been extensively studied.
FMOC-L-Asp(OH)-OH is generally considered safe when used in scientific experiments at recommended concentrations. However, it is important to follow safety guidelines to avoid ingestion, inhalation, or skin contact with the compound.
FMOC-L-Asp(OH)-OH is widely used in scientific experiments, particularly in peptide synthesis. It is also used in drug delivery systems, as it can improve the bioavailability of drugs. FMOC-L-Asp(OH)-OH has also been used in the synthesis of peptides with specific biological properties.
FMOC-L-Asp(OH)-OH is a compound that has been extensively studied in various scientific fields. Current research focuses on enhancing its properties and exploring new and innovative applications in various fields of research and industry.
FMOC-L-Asp(OH)-OH has potential implications in various fields of research and industry, ranging from drug delivery systems to the synthesis of biomimetic materials. Its properties make it a versatile compound with numerous applications in various fields of research.
Despite its numerous applications, FMOC-L-Asp(OH)-OH has limitations, including its high cost and limited effectiveness in certain applications. Future research directions include improving its properties and finding new ways of using the compound in various fields of research and industry.
1. Developing more cost-effective synthesis methods for FMOC-L-Asp(OH)-OH to expand its use in various industries.
2. Investigating the potential of FMOC-L-Asp(OH)-OH in the synthesis of biomimetic materials and exploring their applications in various fields of research.
3. Developing new drug delivery systems using FMOC-L-Asp(OH)-OH that can enhance the bioavailability of drugs.
4. Studying the biological properties of FMOC-L-Asp(OH)-OH to explore its potential use in medicine and other biological applications.
5. Investigating the potential of FMOC-L-Asp(OH)-OH in the development of new polymers with unique properties and applications in various industries.
6. Exploring the use of FMOC-L-Asp(OH)-OH in the development of new materials with advanced optical and electronic properties.
7. Developing new analytical methods to improve the accuracy and sensitivity of detecting FMOC-L-Asp(OH)-OH in samples for various applications.
8. Improving the stability and shelf life of FMOC-L-Asp(OH)-OH to expand its use in various scientific applications.
9. Exploring the use of FMOC-L-Asp(OH)-OH in the development of advanced sensors and devices for various applications.
10. Investigating the potential of FMOC-L-Asp(OH)-OH in the synthesis of new protein and peptide structures with unique functions and applications.

XLogP3

3.5

Dates

Modify: 2024-04-14

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